molecular formula C14H10N2O5 B2525291 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-71-9

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B2525291
M. Wt: 286.243
InChI Key: PJHJJJSUCMMJJU-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a multifaceted molecule that has been the subject of various synthetic methods due to its potential applications in pharmaceuticals and materials science. The compound features a fused pyrano[3,2-b]pyran ring system, which is a common structural motif in natural products and synthetic pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrano[3,2-b]pyran derivatives has been achieved through different methods. A catalyst-free combinatorial library synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives was developed using a four-component reaction in water at ambient temperature, demonstrating the potential for environmentally friendly synthetic routes . Similarly, 2-Amino-4,5-dihydro-3-furancarbonitriles were reacted with dibenzoyldiazomethane in the presence of rhodium(II) acetate to yield furo[2,3-b]pyran-3a-carbonitriles, showcasing a method that involves transition metal catalysis . Another approach for synthesizing 6-amino-4-aryl-2R-4H-furo[2,3-b]pyran-5-carbonitriles was based on the condensation of 3-arylmethylene-3H-furan-2-ones with malononitrile, indicating the versatility of the synthetic strategies .

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their properties and potential applications. One study provided a clean synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles and performed a detailed structural analysis using FT-IR, 1H, 13C NMR spectroscopy, and X-ray crystallography. The crystallographic analysis revealed the formation of a dimer through weak intermolecular hydrogen bonds, forming a 14-membered ring with a centrosymmetric form .

Chemical Reactions Analysis

The reactivity of the pyrano[3,2-b]pyran ring system allows for various chemical transformations. The studies mentioned do not provide explicit details on further chemical reactions specific to 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, but the methodologies used for related compounds suggest that such transformations could be feasible under the right conditions, such as the use of dibenzoyldiazomethane or malononitrile as reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The use of green chemistry principles, such as catalyst-free reactions in water and ultrasound-promoted synthesis in aqueous media, highlights the potential for developing environmentally benign processes with excellent yields and functional group tolerance. These methods also emphasize the importance of selectivity and experimental simplicity in the synthesis of pyrano[3,2-b]pyran derivatives .

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis Using SiO2–OSO3H Nanoparticles : A one-pot three-component reaction involving nano-silica sulfuric acid (SiO2–OSO3H nanoparticles) was used for synthesizing 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. This method demonstrated improved yields and recoverability of the catalyst for subsequent reactions (Sadeghi et al., 2014).

  • Regioselective Condensation with Alkylidenephosphoranes : The compound was synthesized regioselectively by reacting 5,6-difur-2′yl-3-oxo-2,3-dihydropyridazin-4-carbonitrile with ester- and keto phosphorus ylides (Abdou et al., 2005).

Biological and Chemical Properties

  • Antibacterial and Antioxidant Properties : 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles, synthesized using a multicomponent reaction, exhibited notable antibacterial and antioxidant properties. These derivatives showed strong activity against bacteria like Staphylococcus aureus and possessed significant antioxidant activity measured by DPPH radical-scavenging method (Memar et al., 2020).

  • Crystal Structure Analysis : X-ray diffraction techniques have been used to determine the crystal structure of related carbonitrile compounds. These analyses provide insights into the molecular conformation and stability, which are essential for understanding the chemical properties and potential applications (Sharma et al., 2015).

Green Chemistry and Synthesis

  • Green Synthesis with Nano Si–Mg–Fluorapatite Catalyst : The compound was synthesized using a green chemistry approach, featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA), in ethanol under reflux conditions. This process emphasizes high yields, short reaction times, and eco-friendly methods (Vafajoo et al., 2014).

Structural and Optical Properties

  • Analysis of Thin Films : The structural and optical properties of certain derivatives, such as 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, have been studied in thin films. These studies are crucial for potential applications in photovoltaic and electronic devices (Zeyada et al., 2016).

Photovoltaic Applications

  • Use in Organic–Inorganic Photodiode Fabrication : Research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their application in fabricating organic–inorganic photodiodes, highlights the compound's potential use in the field of renewable energy and advanced materials technology (El-Nahass et al., 2016).

Future Directions

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have a wide range of interesting biological activities and their potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .

properties

IUPAC Name

2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c15-5-8-11(10-2-1-3-19-10)13-12(21-14(8)16)9(18)4-7(6-17)20-13/h1-4,11,17H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHJJJSUCMMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Citations

For This Compound
1
Citations
SM Baghbanian - RSC Advances, 2014 - pubs.rsc.org
In this research, Cu2O and NiO nanoparticles supported on natural nanozeolite clinoptilolite (CP) was found to be a recoverable catalyst system for synthesis of pyrano-[3,2-c]pyridone …
Number of citations: 24 pubs.rsc.org

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